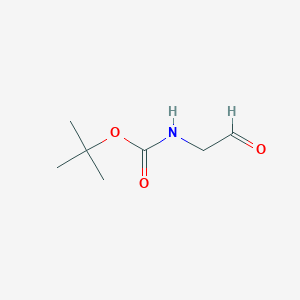

N-Boc-2-aminoacetaldehyde

Description

Properties

IUPAC Name |

tert-butyl N-(2-oxoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNRTYKOPZDRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401186 | |

| Record name | N-Boc-2-aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89711-08-0 | |

| Record name | N-Boc-2-aminoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Boc-2-aminoacetaldehyde from Boc-serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-2-aminoacetaldehyde, a valuable building block in organic synthesis, starting from the readily available protected amino acid, Boc-serine. The synthesis is a two-step process involving the reduction of the carboxylic acid to a primary alcohol, followed by the selective oxidation of the alcohol to the desired aldehyde. This document outlines detailed experimental protocols for these transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Pathway Overview

The conversion of N-Boc-serine to this compound proceeds through the intermediate N-Boc-serinol.

-

Step 1: Reduction of N-Boc-serine to N-Boc-serinol. The carboxylic acid functionality of N-Boc-serine is selectively reduced to a primary alcohol. A common and effective reducing agent for this transformation is lithium borohydride (B1222165) (LiBH₄).

-

Step 2: Oxidation of N-Boc-serinol to this compound. The primary alcohol of N-Boc-serinol is then oxidized to the corresponding aldehyde. Two widely used and efficient methods for this step are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods offer mild reaction conditions and high yields.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two-step synthesis of this compound from Boc-serine.

Table 1: Reduction of N-Boc-serine to N-Boc-serinol

| Parameter | Value | Reference |

| Starting Material | N-Boc-serine methyl ester | [1] |

| Reducing Agent | Lithium borohydride (LiBH₄) | [1] |

| Solvent | THF/MeOH (95/5, v/v) | [1] |

| Reaction Temperature | -12 °C | [1] |

| Reaction Time | Not specified | |

| Yield | 92% | [1] |

| Purification | Column chromatography | [1] |

Table 2: Oxidation of N-Boc-serinol to this compound

| Parameter | Method 1: Swern Oxidation | Method 2: Dess-Martin Periodinane (DMP) Oxidation |

| Starting Material | N-Boc-serinol | N-Boc-serinol |

| Oxidizing Agent | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dess-Martin Periodinane |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reaction Temperature | -78 °C to room temperature | Room temperature |

| Reaction Time | ~1-2 hours | ~1-3 hours |

| Yield | 92%[1] | High yields typically reported[2] |

| Purification | Aqueous work-up followed by extraction | Aqueous work-up with sodium thiosulfate (B1220275) followed by extraction |

Experimental Protocols

Step 1: Synthesis of N-Boc-serinol from N-Boc-serine

Materials:

-

N-Boc-serine

-

Lithium borohydride (LiBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of N-Boc-serine in anhydrous THF, add 1.5 equivalents of ethyl chloroformate at -10 °C.

-

Stir the mixture for 15 minutes, during which a white precipitate of triethylamine hydrochloride will form.

-

Filter the mixture to remove the precipitate.

-

To the filtrate, add a solution of sodium borohydride (2.0 equivalents) in water.

-

Stir the reaction mixture at 0 °C for 3 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-serinol.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-Boc-serinol.

Step 2: Synthesis of this compound from N-Boc-serinol

Two effective methods for the oxidation of N-Boc-serinol are provided below.

Materials:

-

N-Boc-serinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of N-Boc-serinol (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise.

-

Stir for 45 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) to the mixture and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water (50 mL).

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by silica gel chromatography if necessary.

Materials:

-

N-Boc-serinol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Diethyl ether

Procedure:

-

To a solution of N-Boc-serinol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

-

Stir vigorously until the two phases become clear.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound. The product is often of sufficient purity for subsequent steps without further purification.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflows.

Caption: Synthetic pathway from N-Boc-serine to this compound.

Caption: General experimental workflow for the two-step synthesis.

References

Technical Guide: ¹H-NMR Spectral Analysis of N-Boc-2-aminoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H-NMR spectral data for N-Boc-2-aminoacetaldehyde, a valuable building block in organic synthesis. The document details the spectral data, outlines a standard experimental protocol for its acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction

This compound, also known as tert-butyl N-(2-oxoethyl)carbamate, is a bifunctional molecule containing a protected amine and a reactive aldehyde. This structure makes it a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Accurate characterization of this compound is critical, and ¹H-NMR spectroscopy is a primary tool for its identification and purity assessment. However, the inherent instability of this compound in common NMR solvents like deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) presents a notable challenge, often leading to decomposition over time. Therefore, prompt analysis after sample preparation is highly recommended.

¹H-NMR Spectral Data

The following table summarizes the ¹H-NMR spectral data for this compound recorded in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.60 | Singlet | 1H | - | Aldehyde proton (-CHO) |

| 5.26 | Broad Singlet | 1H | - | Amide proton (-NH) |

| 4.04 | Doublet | 2H | 5.1 | Methylene protons (-CH₂-) |

| 1.46 | Singlet | 9H | - | tert-Butyl protons (-C(CH₃)₃) |

Note: The broadness of the amide proton signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

Experimental Protocol for ¹H-NMR Analysis

This section outlines a general procedure for acquiring the ¹H-NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS as an internal standard) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

-

Set the appropriate acquisition parameters. Typical parameters for a ¹H-NMR experiment include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be adjusted based on sample concentration)

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Visualization of Molecular Structure and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure and a typical workflow for ¹H-NMR analysis.

An In-depth Technical Guide to N-Boc-2-aminoacetaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-aminoacetaldehyde, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical properties, provides established experimental protocols for its synthesis and use, and explores its application in the development of targeted therapeutics.

Core Chemical and Physical Properties

This compound, also known as tert-butyl N-(2-oxoethyl)carbamate, is a valuable bifunctional molecule containing both a reactive aldehyde and a protected amine.[1] This combination makes it a versatile reagent in the synthesis of a wide array of complex organic molecules. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 89711-08-0 | [1][2][3][4] |

| Molecular Weight | 159.18 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₁₃NO₃ | [1][2] |

| Appearance | Light yellow solid | [1] |

| Solubility | Insoluble in water; soluble in ethyl acetate (B1210297), dichloromethane, and dimethyl sulfoxide (B87167). | [1] |

| Purity | Typically ≥95% | [2] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is commonly achieved through the oxidation of N-Boc-ethanolamine. The following is a representative experimental protocol.

Reaction: Oxidation of N-Boc-ethanolamine

Reagents and Materials:

-

tert-butyl (2-hydroxyethyl)carbamate (B8442604) (N-Boc-ethanolamine)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (B128534) (TEA)

-

Sulfur trioxide pyridine (B92270) complex

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve tert-butyl (2-hydroxyethyl)carbamate (10.0 g) in dimethyl sulfoxide (50 mL) and triethylamine (12.3 g).

-

Cool the solution in an ice bath.

-

Slowly add sulfur trioxide pyridine complex (15.0 g) to the cooled solution.

-

Stir the reaction mixture for 1 hour in the ice bath.

-

Remove the ice bath and continue stirring at room temperature for an additional 3 hours.

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Extract the mixture with ethyl acetate.

-

Separate the aqueous layer and extract it again with ethyl acetate.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a pale-yellow oil.[2]

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of an EGFR Inhibitor

This compound is a crucial intermediate in the synthesis of targeted therapies. One notable application is in the preparation of potent Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer drug research. The following protocol outlines its use in a reductive amination reaction to build a key precursor to an EGFR inhibitor.

Reaction: Reductive Amination for EGFR Inhibitor Precursor Synthesis

Reagents and Materials:

-

This compound

-

Core aniline (B41778) structure (A)

-

Absolute Methanol (MeOH)

-

Acetic Acid (HOAc)

-

Molecular sieves (3-4 Å)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the core aniline structure (A) in absolute methanol, add this compound.

-

Add a catalytic amount of acetic acid and molecular sieves to the mixture.

-

Stir the reaction at room temperature.

-

After the formation of the imine intermediate, add sodium cyanoborohydride as the reducing agent.

-

Continue stirring until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

The resulting product is the Boc-protected precursor to the EGFR inhibitor, which can then be deprotected in a subsequent step.[1]

Caption: Reductive amination using this compound.

Relevance to Signaling Pathways: The EGFR Pathway

While this compound is not directly involved in biological signaling, its utility in synthesizing EGFR inhibitors places it in the context of cancer-related signaling pathways. The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The inhibitors synthesized using this compound aim to block this pathway, thereby impeding tumor growth.

Caption: Simplified EGFR signaling pathway and the action of an EGFR inhibitor.

Conclusion

This compound is a foundational reagent for medicinal chemists and drug development professionals. Its well-defined properties and versatile reactivity enable the efficient synthesis of complex molecular architectures, including potent enzyme inhibitors for targeted cancer therapy. The protocols and conceptual frameworks provided in this guide are intended to support researchers in the effective application of this valuable synthetic building block.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis and Structure–Activity Relationships of 2-Aminoacetamide Derivatives as Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists [jstage.jst.go.jp]

- 3. This compound 95 89711-08-0 [sigmaaldrich.com]

- 4. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Boc-2-aminoacetaldehyde in Common Organic Solvents

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the solubility of N-Boc-2-aminoacetaldehyde, a crucial building block in synthetic organic chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive summary of qualitative solubility information, general principles governing the solubility of Boc-protected compounds, and a detailed experimental protocol for determining solubility. Furthermore, this guide presents a complete experimental workflow for the synthesis of this compound, visualized using a Graphviz diagram, to provide a practical context for its handling and application.

Introduction

N-tert-butyloxycarbonyl-2-aminoacetaldehyde (this compound) is a valuable bifunctional molecule widely employed in the synthesis of complex organic molecules, including peptides, peptidomimetics, and various heterocyclic compounds. Its utility stems from the presence of a reactive aldehyde group and a protected amine, which allows for selective chemical transformations. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction setups, purification processes, and formulation development. This guide aims to consolidate the available solubility information and provide practical methodologies for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol [1] |

| Appearance | Colorless to light yellow gel/solid[2] |

| Refractive Index (n20/D) | 1.455 (lit.)[2] |

| Storage Temperature | -20°C[2] |

| Stability | Hygroscopic, Temperature Sensitive[2] |

Solubility of this compound

The following table summarizes the available qualitative solubility information for this compound in various common organic solvents.

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Notes |

| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆OS | 7.2 | Slightly Soluble[2] | A good solvent for many polar organic compounds. |

| Methanol (MeOH) | CH₃OH | 5.1 | Slightly Soluble[2] | A common polar protic solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Expected to be Soluble | The Boc group generally enhances solubility in chlorinated solvents. |

| Chloroform | CHCl₃ | 4.1 | Expected to be Soluble | Similar to DCM, expected to be a good solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Expected to be Soluble | A moderately polar solvent, often used in extractions and chromatography. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Expected to be Soluble | A common ether solvent. |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | Expected to be Soluble | A polar aprotic solvent. |

| Toluene | C₇H₈ | 2.4 | Expected to be Sparingly Soluble | A nonpolar aromatic solvent. |

| Hexanes | C₆H₁₄ | 0.1 | Expected to be Insoluble | A nonpolar aliphatic solvent. |

| Water | H₂O | 10.2 | Expected to have Low Solubility | The hydrophobic Boc group and the overall organic nature of the molecule limit water solubility. |

The solubility of this compound is influenced by the interplay of its functional groups:

-

Boc (tert-butyloxycarbonyl) Group: This bulky, nonpolar (lipophilic) protecting group significantly contributes to the molecule's solubility in a range of organic solvents, particularly those with low to moderate polarity.

-

Aldehyde Group: The polar aldehyde group can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor), which can enhance solubility in polar solvents.

-

Carbamate (B1207046) Linkage: The carbamate group is also polar and can engage in hydrogen bonding.

The combination of these features results in a molecule with an amphiphilic character, suggesting a broad range of solvent compatibility, with a preference for moderately polar to polar aprotic solvents.

Experimental Protocol for Determining Solubility

The following is a general, step-by-step protocol for the qualitative and semi-quantitative determination of the solubility of a solid organic compound like this compound in various organic solvents.

-

This compound

-

A selection of organic solvents (e.g., DMSO, Methanol, DCM, Ethyl Acetate, THF, Acetonitrile, Toluene, Hexanes)

-

Small vials or test tubes with caps

-

Analytical balance

-

Vortex mixer

-

Pipettes or graduated cylinders

-

Water bath or heating block (optional)

-

Centrifuge (optional)

-

Preparation: Weigh a small, precise amount of this compound (e.g., 5 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial.

-

Mixing: Cap the vial and vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect the solution.

-

Soluble: If the solid completely dissolves, the compound is soluble at that concentration.

-

Partially Soluble/Insoluble: If the solid does not completely dissolve, proceed to the next steps.

-

-

Incremental Solvent Addition (for semi-quantitative analysis): To determine the approximate solubility, continue adding small, measured volumes of the solvent (e.g., 0.1 mL at a time), vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent used.

-

Effect of Temperature (optional): If the compound is not soluble at room temperature, gently warm the mixture in a water bath (not exceeding 40°C) and observe any changes in solubility. Note that this compound is temperature-sensitive.

-

Confirmation of Insolubility (optional): For samples that appear insoluble or partially soluble, centrifuge the vial at a high speed for 5-10 minutes. If a pellet of undissolved solid forms at the bottom, the compound is not fully dissolved.

-

Data Recording: Record the observations for each solvent, noting whether the compound is soluble, slightly soluble, or insoluble at the tested concentration. For semi-quantitative measurements, calculate the approximate solubility in mg/mL.

Synthesis Workflow of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of N-Boc-ethanolamine. The following workflow is based on a procedure described in the literature.[1]

The overall reaction involves the oxidation of the primary alcohol in tert-butyl (2-hydroxyethyl)carbamate (B8442604) to an aldehyde using a sulfur trioxide pyridine (B92270) complex in the presence of triethylamine (B128534) and dimethyl sulfoxide (DMSO).

Caption: A workflow diagram for the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this technical guide provides a foundational understanding of its solubility characteristics based on qualitative data and the general principles of Boc-protected compounds. The provided experimental protocol offers a standardized method for researchers to determine the solubility in their specific solvent systems. The detailed synthesis workflow and diagram serve as a practical reference for the preparation and handling of this important synthetic intermediate. It is anticipated that this guide will be a valuable resource for scientists and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Formation and Reactivity of N-Boc-2-aminoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-aminoacetaldehyde, also known as tert-butyl N-(2-oxoethyl)carbamate, is a crucial synthetic intermediate in organic chemistry and drug development.[1][2] Its bifunctional nature, possessing both a reactive aldehyde and a protected amine, makes it a versatile building block for the synthesis of a wide array of complex molecules, including protease inhibitors, alkaloids, and various heterocyclic compounds.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, its inherent reactivity, and key applications in organic synthesis. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical use in a laboratory setting.

Formation of this compound

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding alcohol, N-Boc-2-aminoethanol. Due to the sensitive nature of the aldehyde product, which is prone to overoxidation and decomposition, mild and selective oxidation methods are required. The Swern and Dess-Martin periodinane (DMP) oxidations are the most frequently employed and reliable methods.[5][6] An alternative route involves the reduction of an activated carboxylic acid derivative, such as a Weinreb amide.

Oxidation of N-Boc-2-aminoethanol

The controlled oxidation of N-Boc-2-aminoethanol is the most direct and widely used approach for preparing this compound.

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures to oxidize primary alcohols to aldehydes with high efficiency and minimal side reactions.[7] This method is particularly advantageous due to its mild conditions, which are compatible with the acid-sensitive Boc protecting group.[7][8]

-

To a solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM), cooled to -78 °C under an inert atmosphere, is added a solution of DMSO (2.0-2.5 equivalents) in DCM dropwise.

-

The mixture is stirred for 10-15 minutes at -78 °C.

-

A solution of N-Boc-2-aminoethanol (1.0 equivalent) in DCM is then added dropwise, and the reaction is stirred for an additional 30-45 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

The Dess-Martin periodinane (DMP) oxidation is another mild and selective method for the oxidation of primary alcohols to aldehydes.[5][6] It offers the advantage of being performed at room temperature and having a simpler workup compared to the Swern oxidation.[6]

Experimental Protocol: [6][10]

-

To a solution of N-Boc-2-aminoethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.

-

The reaction mixture is stirred at room temperature for 1-3 hours, or until the starting material is consumed as monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

The mixture is stirred vigorously until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Reduction of N-Boc-glycine Derivatives

An alternative strategy for the synthesis of this compound involves the partial reduction of an N-Boc-glycine derivative, such as a Weinreb amide (N-methoxy-N-methylamide).

The reduction of the Weinreb amide of N-Boc-glycine with a mild reducing agent like lithium aluminum hydride (LAH) at low temperatures can selectively afford the aldehyde.[11]

Experimental Protocol: [11]

-

Under an argon atmosphere, a solution of N-Boc-glycine-N'-methoxy-N'-methylamide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C.

-

A solution of lithium aluminum hydride (1.5 equivalents) in THF is added slowly to the stirred solution.

-

The reaction is stirred at 0 °C for 30 minutes.

-

The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to give this compound.

Quantitative Data on Synthesis

| Method | Starting Material | Reagents | Typical Yield | Reference |

| Swern Oxidation | N-Boc-2-aminoethanol | (COCl)₂, DMSO, Et₃N | 85-95% | [7][12] |

| Dess-Martin Oxidation | N-Boc-2-aminoethanol | Dess-Martin Periodinane | ~90% | [6][10] |

| Weinreb Amide Reduction | N-Boc-glycine-N'-methoxy-N'-methylamide | LiAlH₄ | 89% | [11] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 90 MHz) | δ 9.60 (s, 1H, CHO), 5.26 (br s, 1H, NH), 4.04 (d, J = 5.1 Hz, 2H, CH₂), 1.46 (s, 9H, C(CH₃)₃) | [11] |

| ¹³C NMR (CDCl₃) | δ 200.0 (CHO), 156.0 (C=O), 80.0 (C(CH₃)₃), 54.4 (CH₂), 28.5 (C(CH₃)₃) | [13][14][15] |

| Molecular Weight | 159.18 g/mol | [2] |

| Refractive Index (n20/D) | 1.455 (lit.) | [4] |

Reactivity of this compound

This compound is a valuable synthetic precursor due to the reactivity of its aldehyde functional group. The Boc-protected amine allows for a wide range of transformations at the aldehyde moiety without interference from the nitrogen nucleophile.

Reductive Amination

Reductive amination is a cornerstone reaction of this compound, enabling the formation of secondary amines.[16] The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.[17][18]

Experimental Protocol: [3][17]

-

To a solution of this compound (1.0 equivalent) and an amine (1.0-1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) is added a reducing agent, typically sodium triacetoxyborohydride (1.5-2.0 equivalents).

-

The reaction mixture is stirred at room temperature for several hours to overnight.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The product is purified by column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures.[19][20] It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. This compound can serve as the aldehyde component in this reaction.[21]

The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring.[22]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a stereoselective method for the synthesis of alkenes.[23] this compound reacts with a phosphonate (B1237965) ylide to form an α,β-unsaturated ester, ketone, or nitrile, typically with a strong preference for the (E)-isomer.[24]

Experimental Protocol: [23][24]

-

To a suspension of a base, such as sodium hydride or potassium tert-butoxide (1.1 equivalents), in an anhydrous solvent like tetrahydrofuran (THF) at 0 °C is added a phosphonate ester (1.0 equivalent) dropwise.

-

The mixture is stirred at room temperature until the evolution of hydrogen gas ceases.

-

The reaction is cooled to 0 °C, and a solution of this compound (1.0 equivalent) in THF is added.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Stability and Handling

This compound is known to be unstable and susceptible to decomposition, particularly upon storage.[3] It is hygroscopic and can be easily oxidized.[3] Therefore, it is often recommended to be used immediately after preparation. For short-term storage, it should be kept under an inert atmosphere at low temperatures (-20 °C).[4]

Visualizations

Synthetic Pathways

References

- 1. grokipedia.com [grokipedia.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. N-Boc-2-氨基乙醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ekwan.github.io [ekwan.github.io]

- 11. This compound | 89711-08-0 [chemicalbook.com]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 20. jk-sci.com [jk-sci.com]

- 21. Pictet-Spengler_reaction [chemeurope.com]

- 22. via.library.depaul.edu [via.library.depaul.edu]

- 23. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of N-Boc-2-aminoacetaldehyde: Hygroscopicity and Temperature Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-2-aminoacetaldehyde (N-Boc-2-aminoacetaldehyde) is a valuable organic building block utilized in a variety of synthetic applications, including the synthesis of carbohydrates, pyrrolidines, and inhibitors of enzymes like cathepsin K.[1][2][3] Its structure, featuring a highly reactive aldehyde group and a Boc-protected amine, makes it a versatile intermediate in pharmaceutical chemistry and organic synthesis.[2][4] However, the efficacy and reproducibility of reactions involving this compound are critically dependent on its physical and chemical stability. This guide provides an in-depth analysis of two key physicochemical properties of this compound: its hygroscopic nature and its sensitivity to temperature. Understanding these characteristics is paramount for proper handling, storage, and application to ensure the integrity of the material and the success of research and development endeavors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| IUPAC Name | tert-butyl N-(2-oxoethyl)carbamate | [] |

| CAS Number | 89711-08-0 | [6] |

| Molecular Formula | C₇H₁₃NO₃ | [1][] |

| Molecular Weight | 159.18 g/mol | [][6][7] |

| Physical Form | Colourless to Light Yellow Gel/Solid; Pale-Yellow Oil | [4][7][8] |

| Density | ~1.035 g/cm³ (Predicted) | [1][][8] |

| Boiling Point | 237.2 °C (Predicted) | [][8] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.455 (lit.) | [1][8] |

| Solubility | Insoluble in water; Soluble in ethyl acetate, dichloromethane, DMSO; Slightly soluble in Methanol. | [4][8] |

| Stability | Hygroscopic, Temperature Sensitive, Air Sensitive | [4][8][9] |

Hygroscopic Nature

This compound is consistently described as having strong hygroscopic properties.[4][8] This means it has a significant tendency to absorb moisture from the surrounding atmosphere.

Implications of Hygroscopicity

The absorption of moisture can have several detrimental effects on the compound and its applications:

-

Chemical Degradation: The presence of water can facilitate hydrolysis of the carbamate (B1207046) group or promote side reactions involving the highly reactive aldehyde moiety. Aldehydes are also susceptible to oxidation, which can be accelerated in the presence of moisture.[4]

-

Physical Changes: Moisture uptake can cause the material to change from a free-flowing solid or gel to a clumpy or viscous liquid, making accurate weighing and handling difficult.[]

-

Impact on Reactions: The introduction of unknown quantities of water can alter reaction kinetics, stoichiometry, and impurity profiles, leading to poor reproducibility and yield.

Given these factors, it is critical to handle and store this compound under anhydrous conditions.

Experimental Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

To quantify the hygroscopic nature of a substance, Dynamic Vapor Sorption (DVS) is a standard and effective method.[][11] It measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.

Objective: To generate a moisture sorption-desorption isotherm for this compound to determine its hygroscopicity classification.

Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of this compound onto the DVS instrument's microbalance.[12]

-

Initial Drying: Dry the sample under a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry baseline weight.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold).[12]

-

Desorption Phase: Following equilibration at the highest RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.[12]

-

Data Analysis: Plot the percentage change in mass against the relative humidity. The resulting graph is a sorption-desorption isotherm. The total mass gained at a specific RH (e.g., 80% RH) can be used to classify the material's hygroscopicity.[12]

Temperature Sensitivity

This compound is designated as a temperature-sensitive compound.[8] This sensitivity is related to both the aldehyde functional group and the tert-butoxycarbonyl (Boc) protecting group.

Implications of Temperature Sensitivity

-

Aldehyde Instability: Aldehydes can be prone to polymerization, oxidation, or other degradation pathways, processes that are often accelerated by elevated temperatures.[4]

-

Boc Group Lability: While generally stable, the Boc protecting group can undergo thermal deprotection at high temperatures. Studies on similar N-Boc protected compounds show that thermolytic cleavage can occur at temperatures ranging from 150 °C to over 240 °C, depending on the molecular structure and solvent.[13]

-

Storage and Handling: To maintain its chemical integrity, the compound must be stored at reduced temperatures. Recommended storage conditions are typically -20°C or 2-8°C.[][6]

Experimental Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and to quantify the mass loss associated with decomposition events.

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the sample into a TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions: Place the sample in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.[14]

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).[14]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The resulting TGA curve will show the onset temperature of decomposition and the temperature ranges of discrete mass loss events. The first derivative of this curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[15]

Experimental Protocol: Thermal Transition Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[17]

Objective: To identify the melting point and other potential phase transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into a DSC pan (e.g., a hermetically sealed aluminum pan to prevent loss of volatile components).

-

Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Subject the sample to a controlled temperature program, typically a "heat-cool-heat" cycle, at a defined scan rate (e.g., 10 °C/min). This helps to erase the thermal history of the material.

-

Data Acquisition: Record the differential heat flow into the sample as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition or crystallization) will appear as peaks. The melting point is typically determined from the onset or peak of the melting endotherm.[17]

Handling and Storage Recommendations

Based on its pronounced hygroscopicity and temperature sensitivity, the following handling and storage procedures are mandatory to preserve the quality of this compound:

-

Storage: Store in a tightly sealed container at -20°C.[6][8][9] The container should be placed inside a desiccator or a dry box to provide a moisture-free environment.

-

Atmosphere: For long-term storage and before use, it is advisable to keep the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture contact.[6][9]

-

Handling: Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold compound. All weighing and transfers should be performed as quickly as possible, preferably in a glovebox or under a stream of inert gas.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[18]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

Caption: Workflow for characterizing this compound stability.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 89711-08-0 [chemicalbook.com]

- 3. This compound 95 89711-08-0 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 6. 89711-08-0|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. This compound CAS#: 89711-08-0 [m.chemicalbook.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 11. quora.com [quora.com]

- 12. jocpr.com [jocpr.com]

- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methanol-Assisted CO2 Fixation by Hydroxyl-Containing Amidine Leading to Polymeric Ionic Liquid and Cross-Linked Network Formation [mdpi.com]

- 15. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound - Safety Data Sheet [chemicalbook.com]

N-Boc-2-aminoacetaldehyde: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-2-aminoacetaldehyde, a valuable and versatile chiral building block, has emerged as a cornerstone in the synthesis of a diverse array of complex organic molecules and pharmaceutically relevant compounds. Its unique bifunctional nature, possessing both a reactive aldehyde and a protected amine, allows for a wide range of chemical transformations, making it an indispensable tool for synthetic chemists. This technical guide provides a comprehensive review of the synthesis, key reactions, and applications of this compound in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Physicochemical Properties and Stability

This compound is typically a colorless to light yellow gel or solid. It is known to be hygroscopic and sensitive to temperature, necessitating storage at low temperatures, typically -20°C, under an inert atmosphere to prevent degradation.[1] While soluble in many common organic solvents, its stability in solution can be a concern, and it is often recommended to use it freshly prepared or purified.

Synthesis of this compound

The efficient preparation of this compound is crucial for its widespread use. Several methods have been reported, with the oxidation of N-Boc-ethanolamine being the most common approach.

Table 1: Synthesis of this compound via Oxidation of N-Boc-ethanolamine

| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | CH2Cl2 | -78 to rt | 89 | [2] |

| Parikh-Doering Oxidation | SO3·pyridine, DMSO, Et3N | CH2Cl2 | 0 to rt | Not Reported | General Method |

| Dess-Martin Periodinane | Dess-Martin Periodinane | CH2Cl2 | rt | High | General Method |

Note: "rt" denotes room temperature.

Caption: General workflow for reductive amination.

A one-pot tandem direct reductive amination of various aldehydes with primary amines resulting in N-Boc protected secondary amines has been reported, giving excellent yields. [3]

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The aldehyde functionality of this compound readily undergoes olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions to furnish α,β-unsaturated N-Boc-protected amino esters and related compounds. The stereochemical outcome of these reactions is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. [4]

Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard reagents, organolithiums, and organocuprates, to this compound provides access to chiral N-Boc-protected β-amino alcohols. The diastereoselectivity of this addition is influenced by the choice of the organometallic reagent and reaction conditions.

Table 2: Diastereoselective Addition of Organocuprates to this compound

| Entry | Organocuprate Reagent | Solvent | Temperature (°C) | anti:syn Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | Me2CuLi | Et2O | -78 | 85:15 | 80 |

| 2 | Me2CuLi·LiI | Et2O | -78 | 85:15 | 82 |

| 3 | Me2Cu(CN)Li2 | Et2O | -78 | 83:17 | 75 |

| 4 | Bu2CuLi | Et2O | -78 | 80:20 | 78 |

| 5 | Ph2CuLi | Et2O | -78 | 82:18 | 70 |

| 6 | Me2CuLi | THF | -78 | 55:45 | 85 |

| 7 | MeCu(CN)Li | Et2O | -90 | 83:17 | ~50 |

| 8 | MeCu·MgBrI·SMe2 | Et2O/SMe2 | -78 | 60:40 | 65 |

| 9 | MeCu(CN)Li·BF3·OEt2 | Et2O | -78 | 58:42 | 72 |

| 10 | MeCu(CN)ZnI·2LiCl·BF3·OEt2 | Et2O | -78 | 62:38 | 75 |

Note: The anti and syn isomers refer to the relative stereochemistry of the newly formed stereocenter and the existing stereocenter at the β-position.

dot

Caption: Synthesis of β-amino alcohols.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, can utilize this compound as the aldehyde component. The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with the aldehyde, followed by an acid-catalyzed intramolecular cyclization. [5]The diastereoselectivity of this reaction can be influenced by the substituents on the tryptamine and the reaction conditions.

Aza-Diels-Alder Reaction

This compound can be a precursor to N-Boc protected imines, which can act as dienophiles in aza-Diels-Alder reactions. This cycloaddition provides a route to functionalized piperidine (B6355638) derivatives. The stereochemical outcome of the reaction is often controlled by the diene and the reaction conditions.

Applications in Drug Development and Natural Product Synthesis

The synthetic versatility of this compound has led to its application in the synthesis of numerous biologically active molecules.

-

Protease Inhibitors: The 1,2-diamine and β-amino alcohol motifs, readily accessible from this compound, are common structural features in various protease inhibitors.

-

Total Synthesis: It has been employed as a key starting material in the total synthesis of natural products such as (+)-negamycin, an antibiotic. [6]* Heterocyclic Chemistry: Its role in the Pictet-Spengler reaction makes it a valuable precursor for the synthesis of a wide range of alkaloids and other heterocyclic compounds with potential therapeutic applications.

-

Peptide Chemistry: As a protected amino aldehyde, it can be incorporated into peptide structures to introduce non-natural amino acid residues or to serve as a handle for further functionalization.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide array of chemical transformations, including reductive aminations, olefinations, and cycloadditions, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. The continued exploration of its reactivity and the development of new synthetic methodologies centered around this aldehyde will undoubtedly lead to further advancements in the fields of medicinal chemistry and natural product synthesis. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers harnessing the synthetic potential of this important molecule.

References

- 1. This compound CAS#: 89711-08-0 [m.chemicalbook.com]

- 2. This compound | 89711-08-0 [chemicalbook.com]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. This compound 95 89711-08-0 [sigmaaldrich.com]

The N-Boc Protecting Group in Amino Aldehydes: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (N-Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Its application to bifunctional amino aldehydes offers a robust strategy for their use as versatile chiral building blocks. This guide provides an in-depth analysis of the key features of the N-Boc group in the context of amino aldehydes, covering its synthesis, stability, reactivity, and application, with detailed experimental protocols and quantitative data to support drug development and research endeavors.

Core Features and Chemical Properties

The N-Boc group is a carbamate (B1207046) that effectively masks the nucleophilicity of the amino group in amino aldehydes, preventing unwanted side reactions. Its utility is defined by a balance of stability and controlled lability under specific conditions.

Key Attributes:

-

Acid Lability: The N-Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This deprotection proceeds via a stable tert-butyl cation intermediate.

-

Base and Nucleophile Stability: N-Boc protected amino aldehydes exhibit excellent stability in the presence of bases and a wide range of nucleophiles, enabling selective reactions at the aldehyde functionality.

-

Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups like the benzyloxycarbonyl (Cbz) group, the N-Boc group is stable under the conditions of catalytic hydrogenation, offering valuable orthogonality in multi-step syntheses.

-

Crystallinity and Storage: Many N-Boc protected amino acids, the precursors to N-Boc amino aldehydes, are crystalline solids that can be stored for extended periods without significant decomposition. While N-Boc amino aldehydes are generally less stable than their amino acid counterparts due to the reactive aldehyde group, they can often be purified by chromatography and stored under inert conditions at low temperatures.

The general stability of the N-Boc group is well-established, being robust under basic conditions regardless of temperature.[1] However, it is progressively more labile as the acidity of the medium increases.[1] While specific quantitative stability data for N-Boc amino aldehydes across a range of pH and temperature is not extensively documented, the stability profile is largely dictated by the acid-sensitivity of the Boc group and the inherent reactivity of the aldehyde moiety.

Synthesis of N-Boc Protected Amino Aldehydes

The synthesis of N-Boc amino aldehydes typically starts from the corresponding N-Boc protected amino acids. Two common methods are the reduction of an activated carboxylic acid derivative, such as a Weinreb amide, or the oxidation of the corresponding N-Boc protected amino alcohol.

Synthesis via Weinreb Amide Reduction

This method involves the conversion of an N-Boc amino acid to its N,O-dimethylhydroxylamide (Weinreb amide), followed by reduction with a hydride reagent to furnish the aldehyde. This is a highly reliable method that minimizes over-reduction to the alcohol.[2]

References

In-Depth Technical Guide to the Physical Properties of N-Boc-2-aminoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N-Boc-2-aminoacetaldehyde (tert-butyl (2-oxoethyl)carbamate), a critical building block in organic synthesis. The following sections detail its boiling point and density, outline the experimental protocols for their determination, and illustrate a key synthetic application.

Core Physical Properties

This compound is a valuable reagent utilized in the synthesis of various nitrogen-containing heterocyclic compounds. An understanding of its physical characteristics is essential for its proper handling, storage, and application in synthetic chemistry.

Data Presentation

The table below summarizes the reported boiling point and density for this compound. It is important to note that the available data are largely predicted values derived from computational models.

| Physical Property | Value | Source |

| Boiling Point | 237.2 °C (Predicted) | [1][2][3][4] |

| 237.2 ± 23.0 °C (Predicted) | [2][3][4] | |

| Density | 1.035 g/cm³ | [1] |

| 1.035 ± 0.06 g/cm³ (Predicted) | [2][3][4] |

Experimental Protocols

While the cited values for the boiling point and density of this compound are predicted, this section outlines the standard experimental methodologies for the empirical determination of these properties for an organic compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the Thiele tube or capillary method.

Apparatus:

-

Thiele tube or an aluminum heating block

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid sample (this compound)

Procedure:

-

A small quantity of the organic liquid is placed in the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (such as mineral oil) or inserted into an aluminum heating block.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded. This temperature corresponds to the boiling point of the liquid.[2][3]

Determination of Density

Density is defined as the mass of a substance per unit volume. For a liquid organic compound, density can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (a specific volume flask) or a volumetric flask

-

Analytical balance

-

The liquid sample (this compound)

Procedure:

-

The mass of a clean, dry pycnometer or volumetric flask is accurately measured using an analytical balance.

-

The flask is then filled with the liquid sample up to the calibration mark.

-

The mass of the filled flask is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer or volumetric flask.

Synthetic Application Workflow

This compound is a key precursor in various synthetic pathways. One notable application is its use in the three-component synthesis of pyrrolidines, a class of compounds with significant biological activity. The following diagram illustrates a generalized workflow for this reaction.

References

Methodological & Application

Application Notes and Protocols for Reductive Amination using N-Boc-2-aminoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This technique is widely employed in medicinal chemistry and drug discovery for the synthesis of diverse amine-containing scaffolds. This document provides a detailed protocol for the reductive amination of N-Boc-2-aminoacetaldehyde, a valuable building block that allows for the introduction of a protected primary amine functionality. The use of this compound enables the synthesis of N'-substituted-N-(tert-butoxycarbonyl)ethane-1,2-diamines, which are key intermediates in the development of various pharmaceutical agents.

The protocol described herein utilizes sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a mild and selective reducing agent. NaBH(OAc)₃ is particularly well-suited for reductive aminations as it preferentially reduces the in situ-formed iminium ion over the starting aldehyde, minimizing side reactions and leading to cleaner reaction profiles and higher yields.[1][2]

Reaction Principle

The reductive amination of this compound with a primary or secondary amine proceeds in a one-pot fashion. The reaction initiates with the nucleophilic attack of the amine on the carbonyl group of the aldehyde to form a hemiaminal intermediate. This is followed by the loss of water to generate a transient iminium ion. The sodium triacetoxyborohydride then selectively reduces the iminium ion to yield the desired N'-substituted-N-Boc-ethylenediamine product. The tert-butoxycarbonyl (Boc) protecting group on the starting aldehyde remains intact throughout the reaction and can be readily removed under acidic conditions in a subsequent step if required.

Quantitative Data Summary

The following table summarizes the yields of N'-substituted-N-(tert-butoxycarbonyl)ethane-1,2-diamines prepared via the reductive amination of this compound with a variety of primary and secondary amines. The data demonstrates the broad applicability and efficiency of this protocol.

| Entry | Amine | Product | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | N-Benzyl-N'-Boc-ethylenediamine | Dichloromethane (B109758) (DCM) | 4 | 85 |

| 2 | Aniline | N-Phenyl-N'-Boc-ethylenediamine | 1,2-Dichloroethane (DCE) | 5 | 78 |

| 3 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-N'-Boc-ethylenediamine | Dichloromethane (DCM) | 4 | 88 |

| 4 | Piperidine | 1-(2-(Boc-amino)ethyl)piperidine | Dichloromethane (DCM) | 6 | 82 |

| 5 | Morpholine | 4-(2-(Boc-amino)ethyl)morpholine | 1,2-Dichloroethane (DCE) | 6 | 80 |

| 6 | Cyclohexylamine | N-Cyclohexyl-N'-Boc-ethylenediamine | Dichloromethane (DCM) | 5 | 75 |

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine on a 1.0 mmol scale.

Materials:

-

This compound (1.0 mmol, 1.0 eq)

-

Amine (primary or secondary, 1.0 mmol, 1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the primary or secondary amine (1.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (or 1,2-dichloroethane, 10 mL) to the flask.

-

Imine Formation: Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5-10 minutes.

-

Reaction Monitoring: Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-6 hours).

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N'-substituted-N-Boc-ethylenediamine.

Visualizations

Reaction Scheme:

Caption: General reaction scheme for the reductive amination of this compound.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the reductive amination protocol.

References

Application Notes and Protocols for N-Boc-2-aminoacetaldehyde in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-aminoacetaldehyde is a valuable bifunctional building block for the modification of peptides during solid-phase peptide synthesis (SPPS). Its primary application lies in the post-synthesis modification of the N-terminus of a resin-bound peptide via reductive amination. This process introduces a protected aminoethyl group, which can serve as a spacer or a point for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and subsequent modification, enabling the synthesis of complex peptide architectures, such as branched or labeled peptides.

This document provides detailed protocols for the synthesis of a peptide using the Boc/Bzl strategy and the subsequent on-resin N-terminal modification using this compound.

Data Presentation

The efficiency of SPPS and subsequent modification reactions is sequence-dependent. The following tables provide typical parameters and expected outcomes for the described protocols based on established methodologies.

Table 1: Typical Parameters for Boc-SPPS Cycles

| Parameter | Value | Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | Merrifield resin for C-terminal acids; MBHA or BHA resin for C-terminal amides. |

| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin functionalization. |

| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin functionalization. |

| Coupling Time | 1 - 4 hours | Monitor reaction completion with a qualitative test (e.g., Kaiser test). |

| Deprotection Reagent | 50% TFA in DCM | Treatment for 20-30 minutes. |

| Neutralization Reagent | 10% DIEA in DCM or DMF | Treatment for 5-10 minutes. |

| Single Coupling Efficiency | >99% | For standard amino acids. May be lower for sterically hindered residues. |

Table 2: Typical Parameters for On-Resin N-Terminal Reductive Amination

| Parameter | Value | Notes |

| This compound Excess | 5 - 15 equivalents | A significant excess is used to drive the imine formation to completion. |

| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) | NaBH(OAc)₃ is a milder and less toxic option.[1] |

| Reducing Agent Excess | 5 - 15 equivalents | Relative to the peptide on resin. |

| Reaction Solvent | 1% Acetic Acid in DMF or DMF/MeOH mixture | The acidic environment facilitates the formation of the imine intermediate.[1][2] |

| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by qualitative tests for primary amines. |

| Expected Conversion | >95% | Aliphatic aldehydes generally provide nearly quantitative conversion in reductive aminations on solid support.[3] |

| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on the length and sequence of the peptide. |

Experimental Protocols

Protocol 1: General Boc-SPPS Peptide Synthesis

This protocol describes the manual synthesis of a peptide on a solid support using the Boc/Bzl protection strategy.

1. Resin Preparation and First Amino Acid Attachment: a. Select an appropriate resin (e.g., Merrifield resin for a C-terminal acid). b. Swell the resin in Dichloromethane (DCM) for 1-2 hours. c. For Merrifield resin, attach the first Boc-protected amino acid using the Cesium salt method for minimal racemization.[4][5] i. Dissolve the Boc-amino acid (1.5 eq.) in DMF. ii. Add the dry cesium salt of the amino acid to the swollen resin. iii. Heat the mixture at 50°C for 12-24 hours. iv. Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM. Dry under vacuum.

2. Peptide Chain Elongation (Cyclical Protocol): This cycle is repeated for each subsequent amino acid in the sequence. a. Deprotection: i. Swell the peptide-resin in DCM. ii. Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM (v/v) for 30 minutes at room temperature to remove the N-terminal Boc group.[5] iii. Filter and wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x). b. Neutralization: i. Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes. Repeat this step. ii. Wash the resin with DCM (5x) to remove excess base. c. Amino Acid Coupling (using HBTU/DIEA): i. In a separate vessel, dissolve the next Boc-protected amino acid (3-5 eq.) and HBTU (3-5 eq.) in DMF. ii. Add DIEA (6-10 eq.) to the solution to pre-activate the amino acid for 5-10 minutes. iii. Add the activated amino acid solution to the neutralized peptide-resin. iv. Agitate the mixture for 1-4 hours at room temperature. v. Monitor the coupling reaction using the Kaiser test. If the test is positive (unreacted primary amines), repeat the coupling step. d. Washing: i. After a negative Kaiser test, filter the resin and wash thoroughly with DMF (3x) and DCM (3x).

Figure 1: Workflow for the Boc-SPPS Elongation Cycle.

Protocol 2: N-Terminal Modification with this compound

This protocol is performed after the final amino acid has been coupled and its N-terminal Boc group has been removed as per step 2a of Protocol 1.

1. Resin Preparation: a. Start with the peptide-resin bearing a free N-terminal primary amine. b. Ensure the resin is well-swollen in DMF.

2. Imine Formation and Reductive Amination: a. Suspend the peptide-resin in a solution of 1% acetic acid in DMF. b. Add this compound (10 eq. relative to resin loading). c. Agitate the mixture at room temperature for 1 hour to facilitate imine formation. d. In a separate vial, dissolve sodium triacetoxyborohydride (NaBH(OAc)₃) (10 eq.) in DMF. e. Add the reducing agent solution to the resin suspension. f. Agitate the reaction mixture for an additional 1-3 hours at room temperature. g. Monitor the reaction for the disappearance of the primary amine using a suitable test (e.g., a negative Kaiser test).

3. Washing: a. Once the reaction is complete, filter the resin. b. Wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x). c. Dry the resin under vacuum.

Figure 2: Workflow for N-Terminal Reductive Amination.

Protocol 3: Final Cleavage and Deprotection

This protocol cleaves the modified peptide from the resin and removes the side-chain protecting groups.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel using a specialized HF cleavage apparatus in a certified chemical fume hood with appropriate personal protective equipment.

1. Preparation: a. Dry the modified peptide-resin thoroughly under high vacuum. b. Place the resin in a suitable reaction vessel for the HF apparatus. c. Add a scavenger cocktail (e.g., anisole, 1 mL per gram of resin) to trap reactive carbocations generated during cleavage.

2. HF Cleavage: a. Cool the reaction vessel to -5 to 0°C in a dry ice/methanol bath. b. Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel. c. Stir the mixture at 0°C for 1-1.5 hours.

3. Work-up: a. Evaporate the HF under a stream of nitrogen and capture it in a basic trap. b. Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the crude peptide. c. Filter the solid and wash several times with cold diethyl ether. d. Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). e. Lyophilize the aqueous extract to obtain the crude peptide powder.

4. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The use of this compound in conjunction with Boc-SPPS provides a robust and efficient method for the N-terminal modification of synthetic peptides. The on-resin reductive amination is a high-yielding reaction that introduces a versatile, protected amino handle. This handle can be deprotected post-cleavage or on-resin for further functionalization, enabling the creation of sophisticated peptide constructs for a wide range of applications in research and drug development. Careful adherence to the detailed protocols is essential for achieving high purity and yield of the final modified peptide.

References

Application Notes and Protocols for Protein Bioconjugation using N-Boc-2-aminoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-aminoacetaldehyde, also known as tert-butyl N-(2-oxoethyl)carbamate, is a valuable bifunctional reagent for protein bioconjugation.[1] Its aldehyde group allows for the selective modification of primary amines on proteins, such as the N-terminus and the ε-amino group of lysine (B10760008) residues, through reductive amination. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine.[2] This primary amine can then be used for subsequent conjugation to other molecules of interest, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, making this compound a versatile linker for creating complex bioconjugates like antibody-drug conjugates (ADCs).